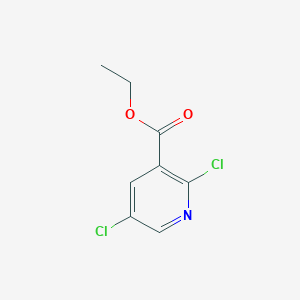
Ethyl 2,5-dichloronicotinate
概述
描述
Ethyl 2,5-dichloronicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.06 g/mol . It is primarily used in proteomics research and is known for its high purity, typically ≥95% . This compound is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dichloronicotinate typically involves the chlorination of nicotinic acid followed by esterification. One common method includes:
Chlorination: Nicotinic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 5 positions on the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Chlorination: Using large reactors to chlorinate nicotinic acid.
Continuous Esterification: Employing continuous flow reactors for the esterification process to increase efficiency and yield.
化学反应分析
Types of Reactions: Ethyl 2,5-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form Ethyl 2,5-dichloronicotinamide.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) in solvents such as dimethylformamide (DMF) or ethanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products:
Substitution: Ethyl 2-amino-5-chloronicotinate, Ethyl 2,5-dithiocyanonicotinate.
Reduction: Ethyl 2,5-dichloronicotinamide.
Oxidation: Ethyl 2,5-dichloronicotinic N-oxide.
科学研究应用
Ethyl 2,5-dichloronicotinate is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Ethyl 2,5-dichloronicotinate involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation and cell proliferation by inhibiting or activating specific enzymes.
相似化合物的比较
Ethyl 2,5-dichloronicotinate can be compared with other similar compounds such as:
- Ethyl 2,4-dichloronicotinate
- Ethyl 3,5-dichloronicotinate
- Ethyl 2,5-dibromonicotinate
Uniqueness:
- Chlorine Positioning: The unique positioning of chlorine atoms at the 2 and 5 positions on the pyridine ring differentiates it from other dichloronicotinates.
- Reactivity: The specific reactivity of this compound in substitution and reduction reactions makes it distinct .
属性
IUPAC Name |
ethyl 2,5-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVXIWPEGGUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

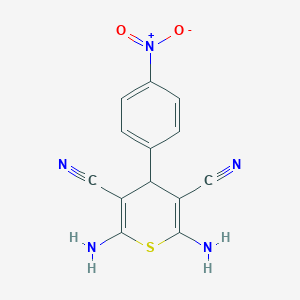
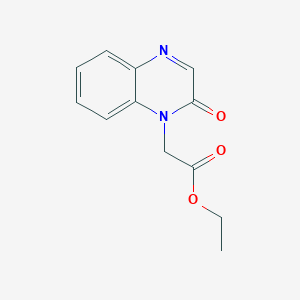
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
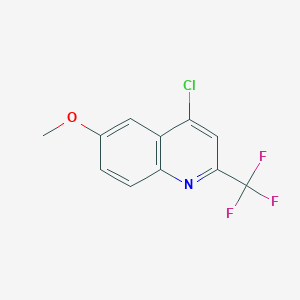

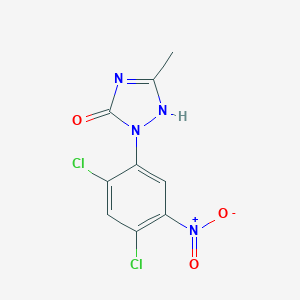
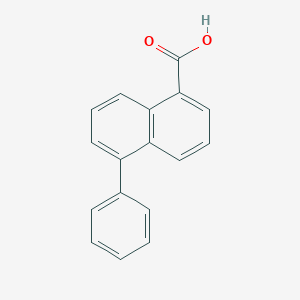
![5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)
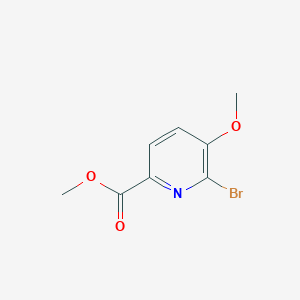
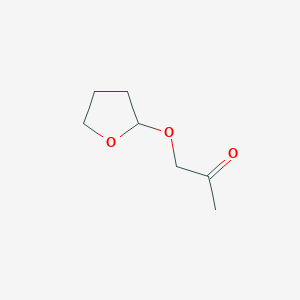
![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
